

ATTO 488 NHS Ester: A Comprehensive Guide to Protein Labeling

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Compound of Interest

Compound Name: ATTO 488 NHS ester

Cat. No.: B12371995

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For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the covalent labeling of proteins with **ATTO 488 NHS ester**, a high-performance fluorescent dye. The protocol covers all essential steps from reagent preparation to the final calculation of the degree of labeling, ensuring reliable and reproducible results for your research and development needs.

Introduction

ATTO 488 is a hydrophilic fluorescent label characterized by its exceptional water solubility, strong absorption, high fluorescence quantum yield, and remarkable photostability.^[1] These properties make it an ideal candidate for a wide range of applications, including high-resolution microscopy (PALM, dSTORM, STED), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).^[1] The N-hydroxysuccinimidyl (NHS) ester functional group of ATTO 488 reacts efficiently with primary amino groups (e.g., the ϵ -amino groups of lysine residues) on proteins to form a stable amide bond.^{[2][3]} This protocol outlines the key steps and considerations for successful protein conjugation with **ATTO 488 NHS ester**.

Quantitative Data Summary

For optimal labeling, several quantitative parameters must be considered. The following tables summarize the key recommendations for protein concentration, dye-to-protein molar ratios, and reaction conditions.

Table 1: Recommended Reaction Conditions

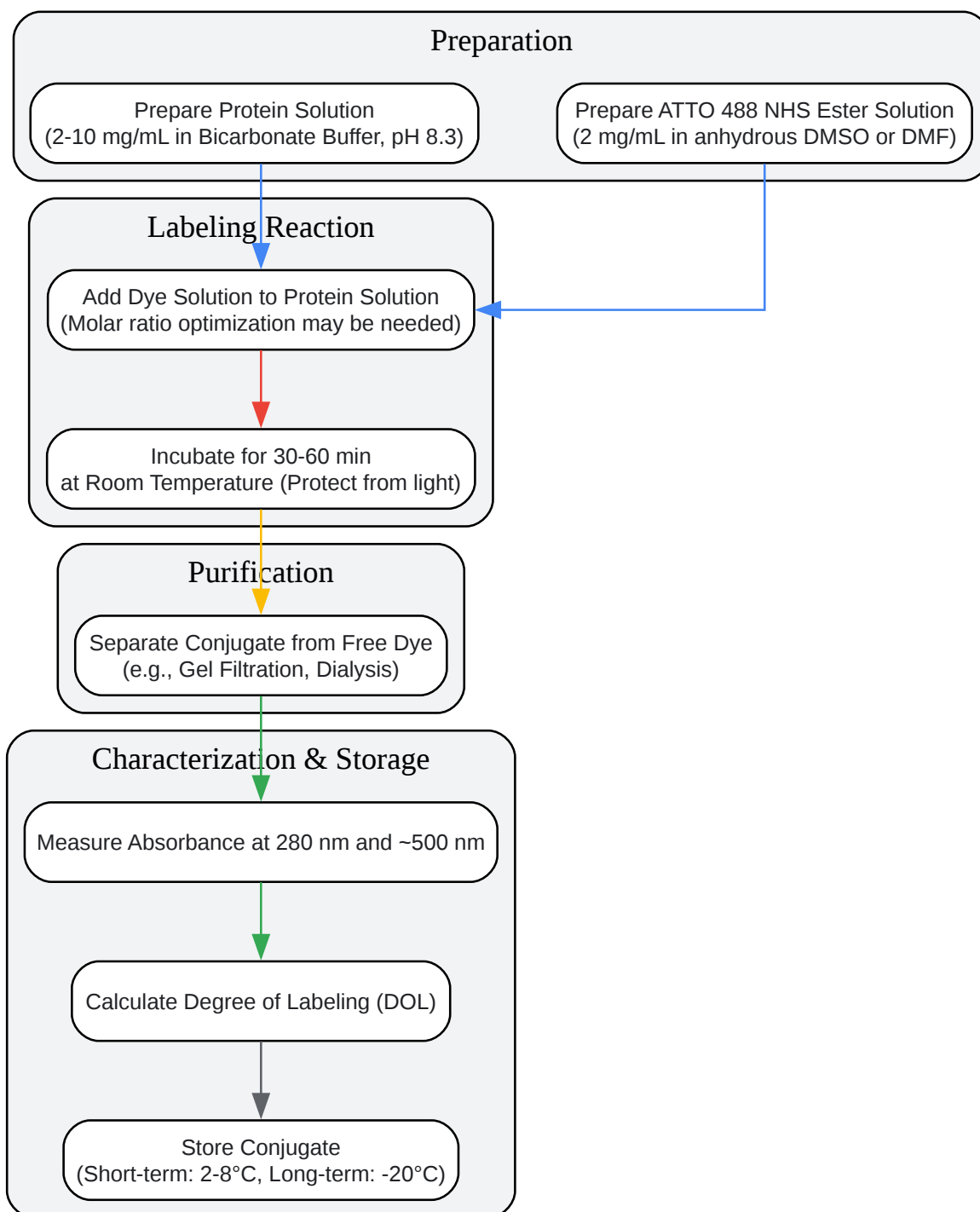
| Parameter | Recommended Value | Notes |
|------------------------|--------------------------|--|
| Protein Concentration | 2 - 10 mg/mL | Labeling efficiency decreases at concentrations below 2 mg/mL. [1] [4] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate | pH should be in the range of 8.0 - 9.0 for optimal reaction. [1] [3] |
| Molar Excess of Dye | 2 - 20 fold | The optimal ratio is protein-dependent and may require optimization. [1] [5] |
| Incubation Time | 30 - 60 minutes | Longer incubation times may be necessary in some cases. [1] [5] |
| Incubation Temperature | Room Temperature | --- |
| Light Conditions | Protect from light | The dye is light-sensitive. [2] [3] [4] |

Table 2: ATTO 488 Spectroscopic Properties and Correction Factor

| Parameter | Value |
|---|---|
| Molecular Weight | 981 g/mol [1] |
| Maximum Absorption (λ_{abs}) | ~500 nm [1] |
| Maximum Emission (λ_{fl}) | ~520 nm [1] |
| Molar Extinction Coefficient (ϵ_{max}) | 90,000 M ⁻¹ cm ⁻¹ [1] |
| Correction Factor at 280 nm (CF ₂₈₀) | 0.09 - 0.1 [1] [4] |

Experimental Workflow

The overall workflow for labeling proteins with **ATTO 488 NHS ester** involves preparation of the protein and dye, the labeling reaction, and purification of the conjugate, followed by characterization.



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